molecular formula C20H15N3O2 B8521392 3,5-Bis(4-hydroxyphenyl)-4-phenyl-1,2,4-triazole CAS No. 133028-33-8

3,5-Bis(4-hydroxyphenyl)-4-phenyl-1,2,4-triazole

Cat. No. B8521392
CAS RN: 133028-33-8
M. Wt: 329.4 g/mol
InChI Key: KTRZZKMPBQBXMD-UHFFFAOYSA-N
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Description

3,5-Bis(4-hydroxyphenyl)-4-phenyl-1,2,4-triazole is a useful research compound. Its molecular formula is C20H15N3O2 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
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properties

CAS RN

133028-33-8

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

4-[5-(4-hydroxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C20H15N3O2/c24-17-10-6-14(7-11-17)19-21-22-20(15-8-12-18(25)13-9-15)23(19)16-4-2-1-3-5-16/h1-13,24-25H

InChI Key

KTRZZKMPBQBXMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)O)C4=CC=C(C=C4)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 500 ml three neck round bottom flask equipped with a magnetic stirbar, nitrogen inlet, glass stopper, and distillation head was placed 4-hydroxybenzoic hydrazide (60.9 g, 0.4 mol) and phenyl-4-hydroxybenzoate (85.7 g, 0.4 mol). The mixture was heated to approximately 220° C. by use of a Wood's metal bath. The solids melt and phenol began to evolve and was removed via the distillation head. After two hours, aniline hydrochloride (103.6 g, 0.8 mol) was added and the temperature was increased to 250° C. and held for two hours. The mixture was cooled and washed repeatedly in methanol to give a white solid (65.8 g, 50% yield). The solid was recrystallized from N,N-dimethylacetamide (approximately 225 ml) to give, after drying at 200° C. under vacuum, white needles (49.7 g, 37% yield) with a melting point of approximately 420° C. by differential thermal analysis (DTA). Elemental analysis for C20H15N3O2 : Calculated: C, 72.93%; H, 4.59%; N, 12.76%; O, 9.72%. Found: C, 72.97%; H, 4.63%; N, 12.84%. This monomer has the following structure: ##STR8##
Quantity
60.9 g
Type
reactant
Reaction Step One
Quantity
85.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
103.6 g
Type
reactant
Reaction Step Four
[Compound]
Name
three
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Yield
50%

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